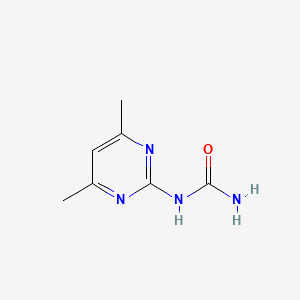

Urea, (4,6-dimethyl-2-pyrimidinyl)-

Description

BenchChem offers high-quality Urea, (4,6-dimethyl-2-pyrimidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (4,6-dimethyl-2-pyrimidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPESIEMQOWLZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225532 | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74530-04-4 | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity Screening of Pyrimidinyl Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activity of pyrimidinyl urea derivatives, a promising class of compounds in modern drug discovery. The focus is on their prevalent role as kinase inhibitors in oncology research. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and practical application in a research setting.

Introduction to Pyrimidinyl Urea Derivatives

Pyrimidinyl urea derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The urea moiety acts as a rigid hydrogen bond donor-acceptor, contributing to the binding affinity of these molecules to their biological targets. The pyrimidine ring, a privileged structure in drug discovery, can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. A significant number of these derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Data Presentation: Biological Activity of Pyrimidinyl Urea Derivatives

The following tables summarize the in vitro biological activities of selected pyrimidinyl urea derivatives from various studies. These tables are intended to provide a comparative overview of their potency against different cancer cell lines and specific kinase targets.

Table 1: Cytotoxic Activity of Pyrimidinyl Urea Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4b | SW480 (Colon) | MTT | 11.08 | [1] |

| Compound 8e | MCF-7 (Breast) | MTT | 0.22 (48h) | [2] |

| Compound 8n | MCF-7 (Breast) | MTT | 1.88 (48h) | [2] |

| Compound 15 | HCT-116 (Colon) | SRB | 2.96 | [3] |

| Compound 15 | HepG-2 (Liver) | SRB | 3.74 | [3] |

| Compound 23 | MDA-MB-231 (Breast) | MTT | 5.85 | [3] |

| Compound 23 | A549 (Lung) | MTT | 6.41 | [3] |

| Pyrazolopyrimidine 5c | Various | NCI-60 | GI50: 0.553-3.80 | [4] |

| Pyrazinyl-aryl urea 5-23 | T24 (Bladder) | MTT | 4.58 | [5] |

| Thienopyrimidine 8b | HepG2 (Liver) | MTT | 8.24 | |

| Thienopyrimidine 8b | PC3 (Prostate) | MTT | 16.35 |

Table 2: Kinase Inhibitory Activity of Pyrimidinyl Urea Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Pyridine-urea 8b | VEGFR-2 | Enzymatic | 5000 | [2][6] |

| Pyridine-urea 8e | VEGFR-2 | Enzymatic | 3930 | [2][6] |

| Thieno[3,2-d]pyrimidine 2c | VEGFR-2 | FRET-based | 150 | [7] |

| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 | Enzymatic | 21 | [8] |

| Pyrazolopyrimidine 5g | VEGFR-2 | Enzymatic | Nanomolar range | [4] |

| Compound 23 | VEGFR-2 | Enzymatic | 310 | [3] |

| Compound 2l | FGFR1 | Enzymatic | 1.06 | [9] |

| Compound 2l | FGFR2 | Enzymatic | 0.84 | [9] |

| Compound 2l | FGFR3 | Enzymatic | 5.38 | [9] |

| Infigratinib | FGFR1/2/3/4 | Enzymatic | Low/sub-nanomolar |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods and should be optimized for specific experimental conditions.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrimidinyl urea derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinyl urea derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Substrate (e.g., a biotinylated peptide)

-

Pyrimidinyl urea derivatives (in DMSO)

-

Detection reagent (e.g., a phospho-tyrosine antibody)

-

96-well or 384-well plates

-

Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

-

Reaction Setup: In a microplate well, add the kinase buffer, the pyrimidinyl urea derivative at various concentrations, and the recombinant VEGFR-2 enzyme.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add the detection reagent, which will generate a signal proportional to the amount of phosphorylated substrate.

-

Signal Measurement: Read the plate using the appropriate plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with pyrimidinyl urea derivatives

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the pyrimidinyl urea derivative for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

-

Staining: Wash the harvested cells with cold PBS and then resuspend them in the 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic. Quantify the percentage of cells in each quadrant.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4,6-dimethyl-2-pyrimidinyl)urea is a heterocyclic organic compound featuring a pyrimidine ring system linked to a urea functional group. While specific experimental data for this particular molecule is limited in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, leveraging data from closely related analogs and established scientific principles. The document details methodologies for its synthesis and the experimental determination of its key physicochemical parameters. Furthermore, it explores potential biological activities and associated signaling pathways, drawing parallels with structurally similar compounds that have been investigated as herbicides and therapeutic agents.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea

| Property | Value | Source |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)urea | --- |

| Synonyms | (4,6-dimethylpyrimidin-2-yl)urea | --- |

| CAS Number | Not assigned | --- |

| Molecular Formula | C₇H₁₀N₄O | --- |

| Molecular Weight | 166.18 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)N)C | --- |

| InChI Key | (Predicted) | --- |

Table 2: Estimated Physicochemical Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea and Analogs

| Property | Estimated/Analog Value | Notes |

| Melting Point (°C) | >150 (Decomposition likely) | Based on related pyrimidinyl ureas. The melting point of the precursor, 2-amino-4,6-dimethylpyrimidine, is 151-153 °C. |

| Boiling Point (°C) | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | Urea functional groups can engage in hydrogen bonding, but the overall molecule has significant nonpolar character. |

| pKa | ~9-11 (for the urea N-H) | Estimated based on the pKa of similar urea derivatives. The pyrimidine ring nitrogens are weakly basic. |

| logP | 0.5 - 1.5 (Predicted) | The octanol-water partition coefficient suggests moderate lipophilicity. |

Note: Some properties are estimated based on the known values of structurally similar compounds such as N-(4,6-dimethoxy-2-pyrimidinyl)urea and general principles of physical organic chemistry.

Synthesis and Chemical Reactivity

N-(4,6-dimethyl-2-pyrimidinyl)urea can be synthesized through standard organic chemistry methodologies. A common and efficient route involves the reaction of 2-amino-4,6-dimethylpyrimidine with an isocyanate precursor.

A plausible synthetic route involves the reaction of 2-amino-4,6-dimethylpyrimidine with a source of isocyanate. The classical approach would be the use of an alkali metal cyanate in the presence of an acid.

In Silico Modeling of (4,6-dimethyl-2-pyrimidinyl)urea Protein Binding: A Technical Guide

Disclaimer: This technical guide outlines a predictive in silico modeling study for the protein binding of (4,6-dimethyl-2-pyrimidinyl)urea. Due to the limited availability of direct experimental data for this specific compound, this document serves as a comprehensive, hypothetical framework for researchers. The methodologies and potential outcomes are based on studies of structurally similar compounds.

Introduction

(4,6-dimethyl-2-pyrimidinyl)urea is a small molecule with potential applications in drug discovery and agrochemical development. Understanding its protein binding profile is crucial for elucidating its mechanism of action and potential off-target effects. This guide provides a detailed in silico approach to predict and analyze the binding of (4,6-dimethyl-2-pyrimidinyl)urea to a hypothesized protein target.

Based on the known activity of the structurally analogous compound, (4,6-dimethoxy-2-pyrimidinyl)urea, a precursor to sulfonylurea herbicides, a primary potential target is Acetolactate Synthase (ALS) .[1] ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a well-established target for herbicides. Therefore, this guide will focus on a hypothetical in silico study of (4,6-dimethyl-2-pyrimidinyl)urea binding to ALS.

Data Presentation: Predicted Binding Characteristics

The following table summarizes hypothetical quantitative data that could be generated from the in silico modeling workflow described in this guide. These values are for illustrative purposes and would need to be confirmed by experimental validation.

| Parameter | Predicted Value | Method |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Molecular Docking (AutoDock Vina) |

| Inhibitory Constant (Ki) | ~1.5 µM | Calculated from Binding Affinity |

| Key Interacting Residues | VAL123, GLY124, ALA125 | Molecular Docking Analysis |

| RMSD of Ligand | 1.2 Å | Molecular Dynamics Simulation |

| RMSF of Binding Site Residues | 0.8 Å | Molecular Dynamics Simulation |

Experimental Protocols

This section details the methodologies for the in silico prediction of protein binding and potential experimental validation.

In Silico Modeling Protocols

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Protein Preparation:

-

The crystal structure of Acetolactate Synthase (e.g., PDB ID: 6U9H) is obtained from the Protein Data Bank.[7]

-

Water molecules and non-essential ions are removed from the PDB file.

-

Polar hydrogens and Gasteiger charges are added to the protein structure using AutoDock Tools.

-

-

Ligand Preparation:

-

The 3D structure of (4,6-dimethyl-2-pyrimidinyl)urea is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).

-

The ligand's geometry is optimized using a computational chemistry software (e.g., Avogadro).

-

The ligand is prepared for docking by assigning rotatable bonds and saving it in PDBQT format using AutoDock Tools.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of ALS. The dimensions and center of the grid box are determined based on the location of known co-crystallized ligands or through blind docking followed by focused docking.

-

The docking simulation is performed using AutoDock Vina with an exhaustiveness parameter of 16.

-

The resulting binding poses are ranked based on their predicted binding affinities (ΔG). The pose with the lowest binding energy is selected for further analysis.

-

3.1.2. Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the protein-ligand complex over time.

-

System Preparation:

-

The best docked pose of the (4,6-dimethyl-2-pyrimidinyl)urea-ALS complex is used as the starting structure.

-

The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).

-

Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

A production MD run of at least 100 nanoseconds is performed.

-

-

Analysis:

-

The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the complex.

-

The root-mean-square fluctuation (RMSF) of individual residues in the binding site is analyzed to identify flexible regions.

-

Hydrogen bond analysis is performed to identify persistent interactions between the ligand and the protein.

-

Experimental Validation Protocols (Hypothetical)

3.2.1. Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), can be used to screen for ligand binding by measuring changes in protein thermal stability.[13][14][15][16][17]

-

Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).

-

Methodology:

-

Purified ALS protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The protein-dye mixture is aliquoted into a 96-well plate with varying concentrations of (4,6-dimethyl-2-pyrimidinyl)urea.

-

The plate is heated in a real-time PCR machine, and the fluorescence is monitored as a function of temperature.

-

The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound suggests binding.

-

3.2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21][22]

-

Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat.

-

Methodology:

-

A solution of purified ALS is placed in the sample cell of the calorimeter.

-

A solution of (4,6-dimethyl-2-pyrimidinyl)urea is titrated into the sample cell in a series of small injections.

-

The heat change upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Visualization

In Silico Modeling Workflow

Caption: A workflow for the in silico modeling and experimental validation of protein-ligand binding.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the inhibition of Acetolactate Synthase (ALS).

References

- 1. rcsb.org [rcsb.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 9. compchems.com [compchems.com]

- 10. Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. Affinity measurements by isothermal titration calorimetry (ITC) [bio-protocol.org]

Preliminary Cytotoxicity Profile of N-(4,6-dimethyl-2-pyrimidinyl)urea Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity of pyrimidine-urea derivatives, with a focus on analogs of N-(4,6-dimethyl-2-pyrimidinyl)urea. Due to a lack of publicly available cytotoxicity data for the specific compound N-(4,6-dimethyl-2-pyrimidinyl)urea, this document leverages data from structurally related pyrimidine-urea compounds to provide a representative understanding of their potential as cytotoxic agents. The information presented herein is intended to guide future research and drug development efforts in this area.

Core Findings on Pyrimidine-Urea Derivatives

Recent studies have highlighted the potential of pyrimidine derivatives linked to an aryl urea moiety as a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, with some analogs exhibiting potent effects. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data of Pyrimidine-Urea Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-urea derivatives against several human cancer cell lines. This data is compiled from multiple studies and is presented to offer a comparative view of the potential efficacy of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | SW480 (Colon) | 11.08 | [1] |

| Compound 10a | PC3 (Prostate) | 0.19 | [2] |

| Compound 10b | MCF-7 (Breast) | 1.66 | [2] |

| Compound 9e | A549 (Lung) | 4.55 | [2] |

| Compound 15 | Melanoma | 0.37 | [3] |

| Compound 15 | Ovarian Cancer | 0.11 | [3] |

| Compound 15 | Pancreatic Cancer | 1.09 | [3] |

| Compound 5-23 | T24 (Bladder) | 4.58 | [4] |

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., SW480, PC3, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of the test compound (e.g., a pyrimidine-urea derivative) is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

-

After the incubation period, a solution of MTT is added to each well.

-

The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

5. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

6. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Studies on cytotoxic pyrimidine-urea derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis.

Apoptosis Induction Pathway

A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Mechanistic studies have shown that some pyrimidine-urea compounds can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]

Caption: Intrinsic apoptosis pathway induced by pyrimidine-urea derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening compounds for cytotoxic activity is a multi-step process that begins with compound synthesis and ends with detailed mechanistic studies for promising candidates.

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The available data on pyrimidine-urea derivatives strongly suggest that this chemical scaffold is a valuable starting point for the development of novel anticancer therapeutics. While direct cytotoxic data for N-(4,6-dimethyl-2-pyrimidinyl)urea is not currently available, the potent activity of its analogs warrants further investigation into this specific compound.

Future research should focus on:

-

Synthesis and Cytotoxic Evaluation: The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)urea and its derivatives, followed by comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine-urea scaffold to optimize potency and selectivity.

-

In Vivo Efficacy: Evaluation of promising lead compounds in preclinical animal models of cancer.

This technical guide provides a foundational understanding of the cytotoxic potential of pyrimidine-urea compounds. It is anticipated that further research in this area will lead to the discovery of novel and effective anticancer agents.

References

- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrimidinyl Urea Compounds: A Technical Guide to Patents, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

The class of pyrimidinyl urea compounds has emerged as a fertile ground for the discovery of potent enzyme inhibitors, particularly in the realm of protein kinases. Their versatile scaffold has been extensively explored in the quest for novel therapeutics, primarily targeting oncological and inflammatory diseases. This in-depth technical guide navigates the complex patent landscape, provides detailed experimental methodologies for their evaluation, and visualizes the key signaling pathways they modulate, offering a comprehensive resource for researchers and drug development professionals.

I. The Patent Landscape: A Quantitative Overview

The patenting activity surrounding pyrimidinyl urea compounds has been robust over the past two decades, with a significant focus on their application as kinase inhibitors. Analysis of the patent landscape reveals key players and trends in the development of these molecules.

Table 1: Key Patent Assignees for Pyrimidinyl Urea Compounds

| Assignee | Notable Focus | Representative Patent(s) |

| Novartis AG | Kinase inhibitors, particularly targeting FGF and other receptors for cancer therapy. | WO2007071752A3[1], EP1976847B1 |

| Bayer AG | Kinase inhibitors for hyper-proliferative disorders and angiogenesis-related diseases. | UY28931A1, DE10209478A1[2] |

| Amgen Inc. | Kinase inhibitors, including triazine and bis-aryl urea compounds for protein kinase-mediated diseases. | WO2001025220A1[1], EP1928843A1[3] |

| Japan Tobacco Inc. | Pyrimidine compounds for medical use, with a focus on cell cycle protein inhibition. | US7378423B2[4] |

Table 2: Representative Pyrimidinyl Urea Compounds and their Biological Activity

| Compound Class/Example | Target(s) | Reported IC50 | Relevant Patent/Reference |

| Pyrimidinyl aryl urea derivatives | FGFR1 | Not specified in abstract | WO2007071752A2[5] |

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | 21 nM (for compound 21e) | Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents[6] |

| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | 150-199 nM | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors[7] |

| Bis([1][3][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 nM (for compound 23j) | Discovery of new VEGFR-2 inhibitors based on bis([1][3][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers[9] |

II. Key Signaling Pathways Targeted by Pyrimidinyl Urea Compounds

Pyrimidinyl urea derivatives have demonstrated significant inhibitory activity against key protein kinases involved in cancer progression, most notably Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Understanding the signaling cascades initiated by these receptors is crucial for elucidating the mechanism of action of these inhibitors.

A. VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidinyl urea compounds.

B. FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway due to mutations or overexpression of FGFRs is implicated in various cancers.

Caption: Overview of the FGFR signaling cascade and its inhibition by pyrimidinyl urea compounds.

III. Experimental Protocols for Evaluation

The successful development of pyrimidinyl urea compounds as therapeutic agents relies on robust and reproducible experimental evaluation. The following section details key in vitro assays for assessing their biological activity.

A. General Workflow for Screening Pyrimidinyl Urea Compounds

The initial screening and evaluation of novel pyrimidinyl urea compounds typically follow a standardized workflow to assess their inhibitory potential and cellular effects.

Caption: A generalized experimental workflow for the screening of pyrimidinyl urea compounds.

B. Detailed Methodologies

The synthesis of pyrimidinyl urea derivatives often involves the reaction of a substituted aminopyrimidine with an appropriate isocyanate or by using a phosgene equivalent to couple an aminopyrimidine with a substituted aniline.[10][11][12] A general procedure is outlined below:

-

Step 1: Preparation of the Aminopyrimidine Intermediate: This step can vary significantly depending on the desired substitution pattern on the pyrimidine ring. Common starting materials include commercially available chloropyrimidines which can undergo nucleophilic substitution with amines.

-

Step 2: Urea Formation:

-

Method A (Isocyanate Route): The aminopyrimidine intermediate is reacted with a substituted phenyl isocyanate in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Method B (Phosgene Equivalent Route): The aminopyrimidine is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) to form an isocyanate in situ, which then reacts with a substituted aniline to yield the desired urea.

-

-

Step 3: Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure pyrimidinyl urea compound. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry.

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of a specific kinase. A common method is the Z'-LYTE™ Kinase Assay.[13]

-

Materials: Recombinant human VEGFR-2 or FGFR1 kinase domain, appropriate peptide substrate, ATP, and the test compounds (pyrimidinyl urea derivatives) dissolved in DMSO.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, the peptide substrate, and the test compound at various concentrations in a kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the extent of substrate phosphorylation. In the Z'-LYTE™ assay, this is achieved by adding a development reagent that contains a protease that specifically cleaves the non-phosphorylated substrate, leading to a change in FRET signal.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

-

Cell Lines: A panel of relevant cancer cell lines (e.g., HUVEC for angiogenesis studies, or specific cancer cell lines with known VEGFR/FGFR expression).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidinyl urea compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (concentration that inhibits cell viability by 50%) is determined.

-

The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.[17][18][19][20][21]

-

Procedure:

-

Seed and treat the cells with the pyrimidinyl urea compounds as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

-

Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

-

Measure the signal using a microplate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

IV. Conclusion and Future Directions

The patent and scientific literature clearly demonstrates that pyrimidinyl urea compounds represent a highly valuable and versatile scaffold for the development of targeted therapies, particularly as kinase inhibitors. The extensive patenting activity by major pharmaceutical companies underscores their commercial potential. The methodologies outlined in this guide provide a solid framework for the synthesis and evaluation of novel derivatives.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase or a desired set of kinases to minimize off-target effects and associated toxicities.

-

Overcoming Drug Resistance: Developing next-generation pyrimidinyl urea compounds that can effectively inhibit mutated kinases that are resistant to current therapies.

-

Exploring New Therapeutic Areas: While oncology has been the primary focus, the anti-inflammatory and other biological activities of these compounds suggest their potential in a broader range of diseases.

-

Combination Therapies: Investigating the synergistic effects of pyrimidinyl urea inhibitors when used in combination with other anticancer agents.

By leveraging the knowledge encapsulated in the existing patent landscape and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. WO2007071752A3 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]

- 2. IL72342A - N-pyrimidine(or 1,3,5-triazine)-n'-aminosulfonyl ureas,their preparation and herbicidal and plant growth regulating compositions containing them - Google Patents [patents.google.com]

- 3. SMP200800041B - Active pyrimidinyl-aryl-urea derivatives such as fgf-inhibitors - Google Patents [patents.google.com]

- 4. US7378423B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

- 5. WO2007071752A2 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents [patents.google.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 11. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]

- 12. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Protocol for the Synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas, a class of compounds with significant potential in agrochemical and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-4,6-dimethylpyrimidine, followed by its coupling with a variety of aryl isocyanates.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The initial step involves the condensation of a guanidine salt with acetylacetone in an alkaline aqueous medium. This reaction proceeds via a well-established mechanism to form the pyrimidine ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine guanidine hydrochloride (1.0 eq), acetylacetone (1.0 eq), and sodium carbonate (1.0 eq) in water.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a crystalline solid.

| Reagent | Molar Ratio | Notes |

| Guanidine Hydrochloride | 1.0 | |

| Acetylacetone | 1.0 | |

| Sodium Carbonate | 1.0 | Other bases like NaOH can be used. |

| Water | - | Solvent |

| Parameter | Value |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Step 2: Synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas

The final step is the coupling of 2-amino-4,6-dimethylpyrimidine with a selected aryl isocyanate. This reaction forms the urea linkage and is typically carried out in an anhydrous aprotic solvent.

Experimental Protocol:

-

Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the desired aryl isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

| Reagent | Molar Ratio | Notes |

| 2-Amino-4,6-dimethylpyrimidine | 1.0 | |

| Aryl Isocyanate | 1.0-1.1 | A slight excess may improve yield. |

| Anhydrous Solvent | - | DCM, THF, or Acetonitrile |

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-95% (substituent dependent) |

Characterization Data for Representative N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas:

| Aryl Substituent | Product Name | Melting Point (°C) | Yield (%) |

| Phenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylurea | 198-200 | 85 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | 210-212 | 92 |

| 4-Methylphenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)urea | 205-207 | 88 |

| 4-Methoxyphenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)urea | 195-197 | 82 |

Experimental Workflow and Logic

The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex urea derivatives.

Application Notes and Protocols for High-Throughput Screening of Pyrimidinyl Urea Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on pyrimidinyl urea libraries. Pyrimidinyl urea scaffolds are prevalent in medicinal chemistry, often targeting protein kinases involved in critical signaling pathways. This document focuses on biochemical and cell-based assays for two common targets of pyrimidinyl ureas: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction to Pyrimidinyl Ureas and Key Targets

Pyrimidinyl urea derivatives have emerged as a significant class of compounds in drug discovery, demonstrating inhibitory activity against a range of protein kinases.[1][2] Their structural features allow for interactions within the ATP-binding pocket of kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, regulating processes like inflammation, apoptosis, and cell differentiation.[3][4][5] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7][8] Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying novel pyrimidinyl urea inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and validation.[9][10][11] The goal is to identify potent and selective compounds for further lead optimization.

Biochemical Assays

Biochemical assays are performed in vitro using purified enzymes and substrates to directly measure the inhibitory activity of compounds on the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[6] The assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate.

Materials and Reagents:

-

Purified, active p38 MAPKα or VEGFR-2 enzyme

-

Biotinylated substrate peptide

-

ATP (Adenosine Triphosphate)

-

Europium (Eu)-labeled anti-phospho-specific antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution (e.g., 10 mM EDTA in assay buffer)

-

Pyrimidinyl urea compound library dissolved in DMSO

-

Positive Control (e.g., a known p38 MAPK or VEGFR-2 inhibitor)

-

Negative Control (DMSO vehicle)

-

384-well, low-volume, black assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Dispensing: Acoustically dispense nanoliter volumes of the pyrimidinyl urea library compounds and controls into the 384-well assay plates.

-

Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated substrate in the assay buffer. The optimal concentrations of enzyme and substrate should be empirically determined to yield a robust assay window.

-

Initiation of Kinase Reaction: Add the enzyme/substrate mixture to the assay plates containing the compounds.

-

ATP Addition: Add ATP to the wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the kinase to sensitively detect ATP-competitive inhibitors.[9]

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60-120 minutes).

-

Reaction Termination and Detection: Add the stop solution containing the Eu-labeled antibody and streptavidin-APC to each well.

-

Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding and FRET signal development.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). The inhibition by the test compounds is determined by the reduction in the TR-FRET signal compared to the DMSO control.

AlphaScreen® Kinase Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology suitable for HTS of kinase inhibitors.[12][13][14]

Materials and Reagents:

-

Purified, active p38 MAPKα or VEGFR-2 enzyme

-

Biotinylated substrate peptide

-

ATP

-

Streptavidin-coated Donor beads

-

Anti-phospho-specific antibody-conjugated Acceptor beads

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20)

-

Stop Solution (e.g., 30 mM EDTA in assay buffer)

-

Pyrimidinyl urea compound library in DMSO

-

Positive and Negative Controls

-

384-well, white, opaque assay plates

-

AlphaScreen® compatible plate reader

Procedure:

-

Compound Dispensing: Dispense compounds and controls into the 384-well plates.

-

Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction.

-

Incubation: Incubate at room temperature for the optimized reaction time.

-

Reaction Termination: Add the stop solution.

-

Detection: Add a mixture of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in the dark.

-

Incubation: Incubate the plate in the dark for 60-90 minutes to allow for bead association.

-

Data Acquisition: Read the plate on an AlphaScreen® reader.

-

Data Analysis: Determine the percent inhibition based on the decrease in the AlphaScreen® signal.

Cell-Based Assays

Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context. These assays measure the inhibition of the target kinase within a cellular environment.

Cell-Based ELISA for p38 MAPK Phosphorylation

This assay quantifies the phosphorylation of p38 MAPK at specific residues (Thr180/Tyr182) in cells upon stimulation.

Materials and Reagents:

-

Human or mouse cell line known to have an active p38 MAPK pathway (e.g., HeLa, NIH-3T3)

-

Cell culture medium and supplements

-

Stimulant (e.g., Anisomycin, TNF-α)

-

Pyrimidinyl urea compounds

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching Solution (e.g., 1% H₂O₂ in wash buffer)

-

Blocking Buffer (e.g., 5% BSA in wash buffer)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

-

HRP-conjugated anti-rabbit secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well or 384-well clear-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into the microplate wells and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with the pyrimidinyl urea compounds or controls for a specified time (e.g., 1-2 hours).

-

Stimulation: Add the stimulant to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

-

Cell Fixation: Remove the media and fix the cells with the Fixing Solution.

-

Quenching and Blocking: Quench endogenous peroxidase activity and then block non-specific binding sites.

-

Primary Antibody Incubation: Incubate the cells with either the anti-phospho-p38 MAPK or anti-total p38 MAPK primary antibody.

-

Secondary Antibody Incubation: Wash the wells and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the wells and add the TMB substrate. Stop the reaction with the Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm.

-

Data Analysis: Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to account for variations in cell number.

Data Presentation and Analysis

Assay Quality Control

The robustness of an HTS assay is typically assessed using the Z'-factor.[4][5][7][15][16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Quantitative Data Summary

The following tables summarize representative data for pyrimidinyl urea and related compounds targeting VEGFR-2 and other kinases.

Table 1: Inhibitory Activity of Pyrazolopyrimidine Urea Derivatives against VEGFR-2 [17]

| Compound | VEGFR-2 IC₅₀ (nM) |

| 5c | 120 |

| 5e | 150 |

| 5g | 180 |

| 5h | 210 |

Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Urea Derivatives against VEGFR-2 [18]

| Compound | VEGFR-2 IC₅₀ (nM) |

| 2a | 199 |

| 2b | 188 |

| 2c | 150 |

Table 3: Inhibitory Activity of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2 [8]

| Compound | VEGFR-2 IC₅₀ (nM) |

| 15b | 946 |

| 16c | Potent (exact value not specified) |

| 16e | Potent (exact value not specified) |

| 21a | Potent (exact value not specified) |

| 21b | 33.4 |

| 21c | 47.0 |

| 21e | 21 |

Table 4: Inhibitory Activity of Quinoxaline-Based Derivatives against VEGFR-2 [1]

| Compound | VEGFR-2 IC₅₀ (µM) |

| 10e | 0.241 |

| 11 | 0.192 |

| 13a | 0.258 |

| 13b | 0.471 |

| 13d | 0.602 |

| 13f | 0.465 |

| Sorafenib (Control) | 0.082 |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. academic.oup.com [academic.oup.com]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 6. dcreport.org [dcreport.org]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assay.dev [assay.dev]

- 16. rna.uzh.ch [rna.uzh.ch]

- 17. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfamethazine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethazine (also known as Sulfadimidine), chemically described as 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, is a sulfonamide antibiotic used in veterinary medicine to treat a wide range of bacterial infections.[1] Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantification of sulfonamides due to its high sensitivity, selectivity, and specificity.[2]

This application note details a validated LC-MS/MS method for the rapid and reliable quantification of sulfamethazine in human plasma. The protocol employs a straightforward protein precipitation procedure for sample preparation and utilizes stable isotope-labeled sulfamethazine as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Standards: Sulfamethazine (≥99% purity) and [¹³C₆]-Sulfamethazine (or other suitable stable isotope-labeled IS) were sourced from a commercial supplier (e.g., Sigma-Aldrich).[3]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water were used.[4][5]

-

Additives: Formic acid (≥98% purity) was used as a mobile phase modifier.[3]

-

Matrix: Drug-free, pooled human plasma with K₂EDTA as the anticoagulant was used for the preparation of calibration standards and quality control samples.

Instrument and Conditions

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.[1] Chromatographic separation was performed on a UPLC or HPLC system.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[1][6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][6] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 5 - 10 µL[1] |

| Column Temperature | 30 - 40 °C |

| Gradient Program | 0.0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 3500 V |

| Nebulizer Gas (N₂) Pressure | 30 psi |

| Drying Gas (N₂) Flow | 6 L/min |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Sulfamethazine | 279.1 | 186.1 (Quantifier) | 150 | 22 |

| 279.1 | 156.1 (Qualifier)[7] | 150 | 25 |

| [¹³C₆]-Sulfamethazine (IS) | 285.1 | 192.1 | 150 | 22 |

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of sulfamethazine and the internal standard ([¹³C₆]-Sulfamethazine) in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the sulfamethazine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working IS solution at a concentration of 100 ng/mL in acetonitrile.

-

CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and speed.[8]

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.[9]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

Inject the prepared sample into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to the FDA Guidance for Industry.[10][11][12] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Experiment | Acceptance Criteria |

|---|---|---|

| Selectivity | Analysis of 6 different blank plasma lots. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.[13] |

| Linearity | Calibration curves analyzed over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. |

| Range (LLOQ/ULOQ) | 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). | LLOQ identifiable with S/N > 10; accuracy within ±20% and precision ≤20%. |

| Accuracy & Precision | Intra- and inter-day analysis of QC samples (n=5). | Mean accuracy within ±15% of nominal values (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[10] |

| Matrix Effect | Post-extraction spike in 6 different plasma lots. | %CV of the IS-normalized matrix factor should be ≤15%.[10] |

| Recovery | Comparison of analyte response in pre- vs. post-extraction spiked samples. | Recovery should be consistent and reproducible. |

| Stability | Freeze-thaw (3 cycles), short-term (bench-top), and long-term (-80°C) stability of QC samples. | Mean concentration within ±15% of nominal values. |

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative determination of sulfamethazine in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria outlined in regulatory guidelines for bioanalytical method validation.[10][12] This validated method is well-suited for supporting pharmacokinetic and other clinical or preclinical studies requiring the quantification of sulfamethazine.

References

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. hpst.cz [hpst.cz]

- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 7. Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Pyrimidinyl Urea Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing cell-based assays for evaluating the efficacy of pyrimidinyl urea compounds. The protocols outlined below are designed to assess the impact of these compounds on cancer cell viability, apoptosis, and specific signaling pathways, providing a robust framework for preclinical drug development.

Introduction to Pyrimidinyl Ureas

Pyrimidinyl ureas are a class of synthetic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives have shown potent antitumor properties.[1][2] These compounds often exert their effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. Common molecular targets include protein kinases such as those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling cascades (e.g., VEGFR-2, EGFR).[3][4][5] Evaluating the efficacy of novel pyrimidinyl urea derivatives requires a multi-faceted approach utilizing a panel of cell-based assays to elucidate their mechanism of action and determine their therapeutic potential.

Data Presentation: Comparative Efficacy of Pyrimidinyl Urea Derivatives

The following tables summarize the in vitro efficacy of various pyrimidinyl urea derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) obtained from cell viability/cytotoxicity assays.

Table 1: Cytotoxicity of Menthone-Derived Pyrimidine-Urea Compounds [6]

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MGC-803 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| 4i | 6.04 ± 0.62 | - | - | - |

| 4g | - | 3.21 ± 0.67 | - | - |

| 4s | - | - | 19.09 ± 0.49 | - |

| 4m | - | - | - | 18.68 ± 1.53 |

Table 2: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [7]

| Compound | 48h Treatment IC50 (µM) | 72h Treatment IC50 (µM) |

| 8e | 0.22 | 0.11 |

| 8n | 1.88 | 0.80 |

| Doxorubicin | 1.93 | - |

Table 3: Kinase Inhibitory Activity of Pyridine-Urea Derivatives [7]

| Compound | VEGFR-2 IC50 (µM) |

| 8b | 5.0 ± 1.91 |

| 8e | 3.93 ± 0.73 |

| Sorafenib | 0.09 ± 0.01 |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess the cytotoxic or anti-proliferative effects of pyrimidinyl urea compounds.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pyrimidinyl urea compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the pyrimidinyl urea compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 4 hours in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Pyrimidinyl urea compounds

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat cells with various concentrations of the pyrimidinyl urea compounds for the desired time (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Kinase Activity Assay (In Vitro)